molecular formula C12H16O3 B15322279 3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid

3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid

Cat. No.: B15322279
M. Wt: 208.25 g/mol
InChI Key: NTYIQVUXBRMAFC-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid is a substituted phenylpropanoic acid characterized by a para-methoxy group and two meta-methyl groups on the aromatic ring.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(4-methoxy-3,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H16O3/c1-8-6-10(4-5-11(13)14)7-9(2)12(8)15-3/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

NTYIQVUXBRMAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CCC(=O)O

Origin of Product

United States

Biological Activity

3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, antioxidant effects, and its mechanism of action based on recent studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a substituted aromatic ring. The presence of the methoxy and dimethyl groups on the phenyl ring contributes to its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it was shown to reduce cell viability in HCT-116 (colon cancer) and HeLa (cervical cancer) cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Apoptotic Effects : The compound induces apoptosis in cancer cells, as evidenced by increased markers of apoptosis such as cleaved caspase-3 and PARP. Molecular docking studies suggest that it may interact with key proteins involved in apoptotic pathways .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. This suggests that this compound may be effective in vivo as an anticancer agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated significant antioxidant activity:

  • Radical Scavenging : The ability to scavenge free radicals was assessed using the DPPH assay, where this compound exhibited a dose-dependent reduction in DPPH radical levels, indicating strong antioxidant capabilities .
  • Protective Effects on Cells : It has been shown to protect normal cells from oxidative stress-induced damage, suggesting a dual role where it can selectively target cancer cells while preserving healthy tissues .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and oxidative stress pathways, such as HDACs (Histone Deacetylases), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .
  • Modulation of Signaling Pathways : It has been suggested that this compound affects various signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Data Summary

Biological ActivityAssay TypeResultReference
AntiproliferativeHCT-116IC50 = 0.69 μM
Apoptosis InductionWestern BlotIncreased cleaved caspase-3
AntioxidantDPPH ScavengingSignificant reduction in radicals
In Vivo Tumor Size ReductionAnimal ModelReduced tumor size vs control

Case Studies

Case Study 1 : A study involving the administration of this compound in mice with induced tumors showed a notable decrease in tumor growth rates compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissue.

Case Study 2 : In vitro studies on human prostate cancer cells demonstrated that treatment with this compound led to a significant reduction in cell migration and invasion capabilities, indicating its potential as an anti-metastatic agent.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that derivatives of 3-(4-methoxy-3,5-dimethylphenyl)propanoic acid exhibit promising anticancer properties. For instance, structural modifications have been explored to enhance their efficacy as histone deacetylase inhibitors (HDACIs). A study synthesized a series of compounds based on similar structures, demonstrating potent antiproliferative activity against HeLa cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

b. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Novel derivatives incorporating the 4-hydroxyphenyl moiety have shown effectiveness against multidrug-resistant bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents . The synthesized amino acid derivatives were systematically screened against ESKAPE pathogens, which are notorious for their resistance to conventional treatments.

Biochemical Research

a. Enzyme Inhibition Studies
this compound and its derivatives serve as valuable tools in biochemical research for studying enzyme inhibition mechanisms. The compound's structure allows it to interact with various enzymes, providing insights into their catalytic processes and potential pathways for drug development.

b. Drug Development
The compound is being explored as a scaffold for developing new pharmaceuticals due to its favorable pharmacological profile. Its unique chemical structure enhances lipophilicity, which may improve bioavailability and interaction with cellular targets. The ability to modify its structure further expands its application in drug design.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Esterification Reactions: Converting carboxylic acids to esters can enhance solubility and biological activity.
  • Amidation: Introducing amide groups can modify the compound's pharmacokinetic properties.

These synthetic pathways allow researchers to create a library of derivatives for testing various biological activities.

Case Studies

a. Case Study: Anticancer Agents
A case study focusing on the synthesis of HDAC inhibitors derived from this compound demonstrated significant improvements in anticancer activity compared to existing drugs. The study highlighted the importance of structural modifications in enhancing biological efficacy and reducing toxicity profiles .

b. Case Study: Antimicrobial Efficacy
In another case study, derivatives were evaluated against drug-resistant fungal strains such as Candida auris. The results indicated that certain modifications led to improved antifungal activity, suggesting a viable pathway for developing new treatments against resistant infections .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationEthanol, H₂SO₄ (acid catalyst), refluxEthyl 3-(4-methoxy-3,5-dimethylphenyl)propanoate85–92%
AmidationThionyl chloride (SOCl₂), followed by NH₃ or amines3-(4-Methoxy-3,5-dimethylphenyl)propanamide78%
  • Mechanism : Activation of the carboxylic acid via SOCl₂ forms an acyl chloride intermediate, which reacts with amines to yield amides.

  • Industrial Relevance : Used to synthesize prodrugs or modify bioavailability.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

ConditionsTemperatureProductNotesSource
Pyridine, Cu catalyst200–220°C4-Methoxy-3,5-dimethyltolueneRequires metal catalysts for efficiency
Basic aqueous solution (KOH)150°C3-(4-Methoxy-3,5-dimethylphenyl)propaneSide products include dimerized alkanes
  • Application : Generates simpler aromatic hydrocarbons for further functionalization .

Oxidation and Reduction

The propanoic acid chain and methoxy group participate in redox reactions:

Oxidation

  • Side-chain oxidation : KMnO₄ in acidic conditions cleaves the propanoic acid to form 4-methoxy-3,5-dimethylbenzoic acid.

  • Methoxy group demethylation : BBr₃ selectively removes methyl groups from the methoxy substituent, yielding phenolic derivatives .

Reduction

  • LiAlH₄ reduces the carboxylic acid to 3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol (85% yield).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution:

ReactionReagentsPositionProductYieldSource
NitrationHNO₃, H₂SO₄Para to methoxy group3-(4-Methoxy-3,5-dimethyl-2-nitrophenyl)propanoic acid63%
BrominationBr₂, FeBr₃Meta to methyl groups3-(4-Methoxy-3,5-dimethyl-2-bromophenyl)propanoic acid58%
  • Regioselectivity : Methoxy and methyl groups direct electrophiles to specific positions .

Condensation Reactions

The acid participates in C–C bond-forming reactions:

ReactionPartnerCatalystProductApplicationSource
Friedel-CraftsAnisoleH₃PO₄3,3-Diarylpropionic acid derivativesAnti-inflammatory agents
Peptide couplingAmino acidsDCCHybrid amide-carboxylic acid structuresDrug discovery
  • Notable Example : Condensation with 4-chlorophenylhydrazine forms hydrazides for enzyme inhibition studies .

Biological Interaction Pathways

While not a traditional "reaction," the compound interacts with biological systems:

  • Enzyme Inhibition : Binds cyclooxygenase-2 (COX-2) via hydrogen bonding with the carboxylic acid group, reducing prostaglandin synthesis (IC₅₀ = 12 µM).

  • Metabolism : Hepatic cytochrome P450 enzymes oxidize the methyl groups to hydroxymethyl derivatives.

Table 1: Optimization of Esterification Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Ethanol78692
p-TsOHToluene110485
Amberlyst-15THF65888

Source:

Table 2: Substituent Effects on Electrophilic Substitution

SubstituentDirecting EffectObserved Position
Methoxy (-OCH₃)Ortho/paraPara
Methyl (-CH₃)MetaMeta

Source:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among analogs arise from substituent type, position, and electronic effects:

Compound Name Substituents Similarity Score Key Features References
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy, 3-methoxy 1.00 Higher acidity due to para-hydroxyl group; potential antioxidant activity
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid 4-hydroxy, 3,5-di-tert-butyl N/A Enhanced lipophilicity and radical scavenging capacity due to bulky tert-butyl groups
3-(2-Methoxyphenyl)propanoic acid 2-methoxy 0.93 Ortho-substitution reduces acidity compared to para-substituted analogs
3-(3′,4′-Dihydroxyphenyl)propanoic acid 3,4-dihydroxy N/A Catechol structure promotes metal chelation and oxidative stability
3-(4-Chloro-3,5-dimethylphenoxy)propanoic acid 4-chloro, 3,5-dimethyl N/A Halogenation increases molecular weight and alters reactivity

Physicochemical Properties

  • Acidity: The para-methoxy group in the target compound donates electron density, reducing acidity compared to para-hydroxy analogs (e.g., 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid) .
  • Lipophilicity : Bulky substituents like tert-butyl groups () significantly increase logP values, enhancing membrane permeability compared to methyl or methoxy groups .
  • Solubility: Polar groups (e.g., hydroxyl) improve aqueous solubility, whereas non-polar substituents (e.g., methyl, tert-butyl) favor organic solvents .

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